molecular formula C13H19NO3 B13485073 1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid

1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid

Cat. No.: B13485073
M. Wt: 237.29 g/mol
InChI Key: DQDIMSKNJXFVRP-AOOOYVTPSA-N
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Description

1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid is a complex organic compound with a unique structure that includes both an isoindole and a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The reaction conditions often require the use of strong bases and specific catalysts to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole derivatives and cyclopropane-containing molecules. Examples include:

  • Octahydro-1H-isoindole-1-carboxylic acid
  • Cyclopropane-1-carboxylic acid

Uniqueness

What sets 1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid apart is its unique combination of an isoindole ring and a cyclopropane ring, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

1-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carbonyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C13H19NO3/c15-11(13(5-6-13)12(16)17)14-7-9-3-1-2-4-10(9)8-14/h9-10H,1-8H2,(H,16,17)/t9-,10+

InChI Key

DQDIMSKNJXFVRP-AOOOYVTPSA-N

Isomeric SMILES

C1CC[C@H]2CN(C[C@H]2C1)C(=O)C3(CC3)C(=O)O

Canonical SMILES

C1CCC2CN(CC2C1)C(=O)C3(CC3)C(=O)O

Origin of Product

United States

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